Cas no 1375471-55-8 (1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene)

1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene 化学的及び物理的性質
名前と識別子
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- 1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene
- 1-Fluoro-4-nitro-2-(propylsulfonyl)benzene
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- MDL: MFCD21602543
- インチ: 1S/C9H10FNO4S/c1-2-5-16(14,15)9-6-7(11(12)13)3-4-8(9)10/h3-4,6H,2,5H2,1H3
- InChIKey: NSQDNJPCYCFREF-UHFFFAOYSA-N
- ほほえんだ: C1(F)=CC=C([N+]([O-])=O)C=C1S(CCC)(=O)=O
1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-96953-2.5g |
1-fluoro-4-nitro-2-(propane-1-sulfonyl)benzene |
1375471-55-8 | 95% | 2.5g |
$1707.0 | 2024-05-21 | |
Enamine | EN300-96953-5.0g |
1-fluoro-4-nitro-2-(propane-1-sulfonyl)benzene |
1375471-55-8 | 95% | 5.0g |
$2525.0 | 2024-05-21 | |
Enamine | EN300-96953-0.05g |
1-fluoro-4-nitro-2-(propane-1-sulfonyl)benzene |
1375471-55-8 | 95% | 0.05g |
$732.0 | 2024-05-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421306-50mg |
1-Fluoro-4-nitro-2-(propylsulfonyl)benzene |
1375471-55-8 | 95% | 50mg |
¥17128 | 2023-04-15 | |
Enamine | EN300-96953-10g |
1-fluoro-4-nitro-2-(propane-1-sulfonyl)benzene |
1375471-55-8 | 10g |
$3746.0 | 2023-09-01 | ||
Enamine | EN300-96953-1g |
1-fluoro-4-nitro-2-(propane-1-sulfonyl)benzene |
1375471-55-8 | 1g |
$871.0 | 2023-09-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421306-250mg |
1-Fluoro-4-nitro-2-(propylsulfonyl)benzene |
1375471-55-8 | 95% | 250mg |
¥18738 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421306-1g |
1-Fluoro-4-nitro-2-(propylsulfonyl)benzene |
1375471-55-8 | 95% | 1g |
¥21943 | 2023-04-15 | |
Enamine | EN300-96953-10.0g |
1-fluoro-4-nitro-2-(propane-1-sulfonyl)benzene |
1375471-55-8 | 95% | 10.0g |
$3746.0 | 2024-05-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421306-500mg |
1-Fluoro-4-nitro-2-(propylsulfonyl)benzene |
1375471-55-8 | 95% | 500mg |
¥21067 | 2023-04-15 |
1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene 関連文献
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzeneに関する追加情報
Professional Introduction to 1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene (CAS No. 1375471-55-8)
1-Fluoro-4-nitro-2-(propane-1-sulfonyl)benzene, identified by the Chemical Abstracts Service Number (CAS No.) 1375471-55-8, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural features, serves as a valuable intermediate in the synthesis of various biologically active molecules. Its molecular structure incorporates both fluorine and nitro substituents, which are known to enhance the reactivity and selectivity of the compound in synthetic pathways.
The presence of a propane-1-sulfonyl group at the 2-position of the benzene ring introduces a sulfonate moiety, which is highly functional and versatile in medicinal chemistry. Sulfonate groups are widely recognized for their ability to improve solubility, binding affinity, and metabolic stability in drug candidates. This feature makes 1-fluoro-4-nitro-2-(propane-1-sulfonyl)benzene a promising building block for the development of new therapeutic agents.
In recent years, there has been a surge in research focused on fluorinated aromatic compounds due to their enhanced pharmacokinetic properties. The fluorine atom, being electronegative, can modulate the electronic distribution of the molecule, leading to improved binding to biological targets. Additionally, fluorine substitution often increases metabolic stability and reduces susceptibility to degradation by enzymes. The nitro group further contributes to the compound's reactivity, allowing for various functionalization strategies that can be exploited in drug design.
One of the most compelling applications of 1-fluoro-4-nitro-2-(propane-1-sulfonyl)benzene is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is associated with numerous diseases, including cancer. By incorporating this compound into the design of kinase inhibitors, researchers can leverage its structural features to achieve high selectivity and potency. Recent studies have demonstrated that derivatives of this compound exhibit promising activity against various kinases, making them attractive candidates for further development.
The sulfonate group in 1-fluoro-4-nitro-2-(propane-1-sulfonyl)benzene also makes it a valuable intermediate in the synthesis of protease inhibitors. Proteases are another class of enzymes that are implicated in numerous pathological conditions. The ability to modulate their activity through small molecule inhibitors has led to significant advances in drug therapy. The structural versatility of this compound allows for the introduction of additional functional groups that can enhance binding interactions with target proteases, thereby improving therapeutic efficacy.
Furthermore, 1-fluoro-4-nitro-2-(propane-1-sulfonyl)benzene has shown potential in the development of antimicrobial agents. The combination of fluorine and nitro substituents can disrupt bacterial cell membranes and inhibit essential metabolic pathways. This dual functionality makes it an effective candidate for combating drug-resistant strains of bacteria. Current research is exploring its efficacy against various bacterial species, with promising preliminary results suggesting its potential as a novel antimicrobial agent.
The synthesis of 1-fluoro-4-nitro-2-(propane-1-sulfonyl)benzene involves multi-step organic transformations that highlight its synthetic utility. The process typically begins with the nitration of fluorobenzene followed by sulfonylation at the desired position. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to enhance yield and purity. These methods underscore the compound's importance as a synthetic intermediate and its potential for large-scale production.
In conclusion, 1-fluoro-4-nitro-2-(propane-1-sulfonyl)benzene (CAS No. 1375471-55-8) is a multifaceted compound with significant applications in pharmaceutical research. Its unique structural features make it an excellent candidate for developing new drugs targeting kinases, proteases, and bacteria. The ongoing research into its derivatives and synthetic applications continues to expand its utility and solidify its role as a key intermediate in medicinal chemistry.
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